
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,6-dimethylphenyl)thiourea
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Description
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,6-dimethylphenyl)thiourea is a useful research compound. Its molecular formula is C16H15ClF3N3S and its molecular weight is 373.8 g/mol. The purity is usually 95%.
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Biological Activity
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,6-dimethylphenyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, summarizing its synthesis, biological testing, and relevant case studies.
Synthesis
The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines or the direct reaction of thiourea with various electrophiles. For the compound , the synthetic route likely involves the introduction of the chloro and trifluoromethyl groups on the pyridine ring, followed by the coupling with 2,6-dimethylphenyl moiety through thiourea formation.
Biological Activity Overview
The biological activities of thiourea derivatives can be categorized into several key areas:
1. Antimicrobial Activity
Thioureas have demonstrated significant antimicrobial properties against various pathogens. In studies involving related compounds:
- Antibacterial Activity : Compounds similar to the target compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with some showing IC50 values in the nanomolar range against Staphylococcus aureus and Streptococcus pyogenes .
- Antifungal Activity : Certain thiourea derivatives have shown efficacy against fungal pathogens such as Candida albicans, with promising results in inhibiting biofilm formation .
2. Anticancer Activity
Thiourea derivatives have been explored for their anticancer potential:
- Mechanism of Action : They may inhibit specific molecular pathways involved in cancer progression, including angiogenesis and cell signaling . For instance, some derivatives have shown IC50 values as low as 1.50 µM against human leukemia cell lines .
- Case Studies : A study on related thiourea compounds reported significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .
3. Anti-inflammatory Activity
Thioureas also exhibit anti-inflammatory properties:
- In Vitro Studies : Compounds have been tested for their ability to inhibit inflammatory cytokines in human cell lines, demonstrating effectiveness in reducing inflammation markers .
Data Tables
Biological Activity | Compound | IC50 (µM) | Reference |
---|---|---|---|
Antibacterial | 1 | 0.25 | |
Antifungal | 2 | 10 | |
Anticancer | 3 | 1.50 | |
Anti-inflammatory | 4 | >20 |
Case Studies
- Antimicrobial Efficacy : A series of thiourea derivatives were tested against a panel of pathogenic bacteria and fungi. Compounds from this series showed varying degrees of activity with some reaching nanomolar potency against S. aureus .
- Anticancer Potentials : In a study focusing on pancreatic and prostate cancer cell lines, certain thioureas demonstrated significant cytotoxicity (IC50 values ranging from 3 to 14 µM), suggesting their potential role in cancer therapy .
Properties
Molecular Formula |
C16H15ClF3N3S |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(2,6-dimethylphenyl)thiourea |
InChI |
InChI=1S/C16H15ClF3N3S/c1-9-4-3-5-10(2)14(9)23-15(24)22-8-13-12(17)6-11(7-21-13)16(18,19)20/h3-7H,8H2,1-2H3,(H2,22,23,24) |
InChI Key |
ZLGKHQLQPJVUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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